molecular formula C23H32O3 B137788 [(8R,9S,13S,14S,17R)-3-hidroxi-13-metil-6,7,8,9,11,12,14,15,16,17-decahidrociclopenta[a]fenantren-17-il] pentanoato CAS No. 182624-54-0

[(8R,9S,13S,14S,17R)-3-hidroxi-13-metil-6,7,8,9,11,12,14,15,16,17-decahidrociclopenta[a]fenantren-17-il] pentanoato

Número de catálogo: B137788
Número CAS: 182624-54-0
Peso molecular: 356.5 g/mol
Clave InChI: RSEPBGGWRJCQGY-LUKFGJPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic ester of 17alpha-Estradiol, a stereoisomer of the naturally occurring estrogen, 17beta-Estradiol. Unlike 17beta-Estradiol, 17alpha-Estradiol has a reduced affinity for estrogen receptors, making it a non-feminizing estrogen. This compound is primarily studied for its potential therapeutic benefits, including neuroprotection and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

17alpha-Estradiol 17-Valerate, also known as [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate, primarily targets estrogen receptors . These receptors are found in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in the compound’s mechanism of action .

Mode of Action

The compound binds to its targets, the estrogen receptors, and once bound, it enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes, producing specific proteins that express the effect of 17alpha-Estradiol 17-Valerate upon the target cell .

Biochemical Pathways

It is synthesized from the aromatization of epitestosterone, a natural optical isomer of testosterone, to 17alpha-estradiol by the enzyme cytochrome P450 aromatase . This compound has been hypothesized to be as effective as 17beta-estradiol in protecting against oxidative stress, amyloid toxicity, and neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Pharmacokinetics

When used for oral or intramuscular administration, 17alpha-Estradiol 17-Valerate is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own . The terminal half-lives for various estrogen products post oral or intravenous administration have been reported to range from 1-12 hours . One pharmacokinetic study of oral estradiol valerate administration in postmenopausal women revealed a terminal elimination half-life of 16.9 ± 6.0 h .

Result of Action

The compound has been found to reduce body mass and adiposity, likely through a reduction in calorie intake . It has also been found to extend lifespan in male mice . The physiological mechanisms underlying these effects remain unclear .

Action Environment

The action of 17alpha-Estradiol 17-Valerate can be influenced by various environmental factors. For instance, aging is associated with a chronic, low-grade inflammation, which leads to an accumulation of molecular and cellular damage . This chronic inflammatory process affects more male than female individuals and is also involved in early onset of age-related diseases . In addition, age-associated attenuation of sex hormones may also be responsible for triggering muscle weakness and atrophy, decreased functional performance, and changes in metabolic/energy homeostasis and lipid distribution .

Safety and Hazards

17alpha-Estradiol 17-Valerate may be harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life .

Direcciones Futuras

Future studies will be needed to confirm that 17alpha-Estradiol acts predominantly through ERα in a cell-type-specific manner in the liver and hypothalamus to modulate systemic metabolic homeostasis . It is also imperative to determine if ERα exclusively modulates the lifespan-extending effects of 17alpha-Estradiol in male mice .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate typically involves the esterification of 17alpha-Estradiol with valeric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17alpha-Estradiol and valeric acid.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

    Reduction: Reduction reactions are less common for this compound due to the stability of the ester bond.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Potential oxidizing agents include potassium permanganate or chromium trioxide, although specific studies on [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate are limited.

Major Products Formed:

    Hydrolysis: 17alpha-Estradiol and valeric acid.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Comparación Con Compuestos Similares

    17beta-Estradiol: The naturally occurring estrogen with potent estrogenic properties.

    Estrone: Another naturally occurring estrogen with different receptor affinities and biological effects.

    Estriol: A weaker estrogen compared to 17beta-Estradiol and estrone.

Uniqueness of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate:

Propiedades

Número CAS

182624-54-0

Fórmula molecular

C23H32O3

Peso molecular

356.5 g/mol

Nombre IUPAC

[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18?,19?,20?,21?,23-/m0/s1

Clave InChI

RSEPBGGWRJCQGY-LUKFGJPWSA-N

SMILES isomérico

CCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

SMILES canónico

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Sinónimos

(17α)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.